

PNB-001 (GPP-Balacovin): A Technical Whitepaper on its Discovery and Development

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Compound of Interest

Compound Name: PNB-001

Cat. No.: B15615615

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Abstract

PNB-001 (also known as GPP-Balacovin) is a novel, first-in-class small molecule therapeutic with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This profile confers potent anti-inflammatory and immunomodulatory properties, which have been investigated in a range of therapeutic areas, including inflammatory bowel disease (IBD), inflammatory pain, and most notably, as a treatment for moderate COVID-19.[3] Preclinical studies have demonstrated its efficacy in various animal models, and it has progressed through Phase I and II clinical trials, with a Phase III trial initiated for COVID-19.[1] This technical guide provides a comprehensive overview of the discovery and development of **PNB-001**, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their respective receptors, CCK-A and CCK-B, plays a crucial role in regulating gastrointestinal function and neurotransmission. The CCK-B receptor, also known as the gastrin receptor, is implicated in gastric acid secretion and cell proliferation, while the CCK-A receptor is involved in gallbladder contraction and pancreatic secretion. Dysregulation of the CCK system has been

linked to various pathological conditions, including inflammatory disorders and certain types of cancer.[3]

PNB-001 was developed as a selective antagonist of the CCK-B receptor, with the aim of modulating inflammatory pathways. Its unique dual action as a CCK-A agonist was a key discovery during its development, contributing to its distinct pharmacological profile.[1][2]

Preclinical Development

In Vitro Studies

Binding Affinity and Potency:

PNB-001 has demonstrated high binding affinity and potency for the CCK-B (CCK2) receptor. In radioligand binding assays, **PNB-001** was shown to be a potent antagonist of the CCK-B receptor.

Parameter	Value	Receptor	Assay Type	Reference
IC50	20 nM	CCK2	Radioligand Binding Assay	
Potency vs. Standard	10 times more potent	CCK2	Isolated Tissue Assay	

Experimental Protocol: Isolated Tissue Assay (General Description)

- Tissue Preparation: An appropriate isolated tissue preparation expressing the CCK-B receptor is utilized.
- Agonist: CCK-5 is used as an agonist to stimulate the tissue.
- Antagonist: The antagonizing properties of **PNB-001** are confirmed by its ability to block the effects of the agonist. The potency is compared to a standard CCK-B antagonist, L-365,260.
- Note: Specific details of the protocol, such as tissue source, buffer compositions, and incubation times, are not publicly available.

In Vivo Studies

Inflammatory Bowel Disease (IBD):

In a rat model of indomethacin-induced IBD, **PNB-001** was highly effective at reducing inflammation and damage to gastrointestinal tissues. The effects were compared to the positive control, prednisolone.

Animal Model	Doses of PNB-001	Outcome	Reference
Rat (Indomethacin-induced IBD)	5 mg/kg and 20 mg/kg p.o.	Extremely effective in reducing inflammation and IBD-dependent damage.	

Experimental Protocol: Indomethacin-Induced IBD Model in Rats (General Description)

- Induction: IBD is induced in rats through the administration of indomethacin.
- Treatment: **PNB-001** is administered orally at specified doses.
- Assessment: The efficacy of **PNB-001** is evaluated by observing the reduction in inflammation and tissue damage in the gastrointestinal tract.
- Note: Specific details of the protocol, such as the strain of rats, duration of treatment, and specific assessment parameters, are not publicly available.

Pain Models:

PNB-001 demonstrated significant analgesic effects in preclinical pain models.

Animal Model	PNB-001 Dose	Comparison	Outcome	Reference
Rat (Formalin-induced pain)	Not specified	Morphine	Extremely effective in both neuropathic and inflammatory pain phases.	

Experimental Protocol: Formalin-Induced Pain Model in Rats (General Description)

- Induction: Pain is induced by injecting formalin into the paw of the rats, which elicits a biphasic pain response (neurogenic and inflammatory).
- Treatment: **PNB-001** is administered, and its analgesic effect is compared to that of morphine.
- Assessment: The reduction in pain behaviors (e.g., flinching, licking) is measured.
- Note: Specific details of the protocol are not publicly available.

Pharmacokinetics and ADME

Pharmacokinetic studies in rats revealed a rapid absorption and a relatively long half-life, although with low bioavailability.

Species	Dose	Tmax	t1/2	Bioavailability	Microsomal Half-life	Reference
Rat	20 mg/kg p.o.	40 min	9 h	Low	1.20 min	
Dog	-	-	-	-	~12 min	
Human	-	-	-	-	~12 min	

ADME Properties:

Parameter	Result	Reference
CYP Inhibition (3A4, 2C9, 1A2)	No inhibition up to 10 μ M	
CYP Inhibition (2C19)	No inhibition up to 3 μ M	
Plasma Protein Binding (Rat & Human)	97%	
Caco-2 Permeability	High permeability, not effluxed	

Clinical Development

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of **PNB-001**.

Study Type	Population	Dose Range	Key Findings	Reference
Single Ascending Dose (SAD)	74 healthy subjects	25-1500 mg	Extremely safe.	
Multiple Ascending Dose (MAD)	74 healthy subjects	50, 100, and 200 mg	Very safe, target plasma concentrations reached. Mild AEs (vomiting, transient ALT increase at high dose).	

Experimental Protocol: Phase I Clinical Trials (General Description)

- SAD Study: Healthy volunteers receive a single dose of **PNB-001**, with the dose escalated in subsequent cohorts to determine the maximum tolerated dose.
- MAD Study: Healthy volunteers receive multiple doses of **PNB-001** over a period of time to assess its safety and pharmacokinetic profile upon repeated administration.
- Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs. Pharmacokinetic parameters are determined from plasma concentrations of the drug.
- Note: Detailed protocols for these trials are not publicly available.

Phase II Clinical Trial (COVID-19)

A multi-center, randomized, open-label Phase II trial was conducted to evaluate the efficacy and safety of **PNB-001** in patients with moderate COVID-19 infection.

Parameter	Details	Reference
Trial Design	Multi-center, randomized, parallel-group, comparative, open-label	
Patient Population	40 patients with moderate COVID-19	
Treatment Arms	1. PNB-001 (100 mg orally) + Best Care (BC) (n=20) 2. Best Care (BC) alone (n=20)	
Primary Endpoint	Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.	
Key Results	Significant clinical improvement in the PNB-001 + BC arm (P=0.042). Significant reduction in ESR, CRP, IL-6, and N/L ratio by Day 15. Increased lymphocytes and reduced neutrophils in the PNB-001 + BC arm.	
Safety	Well tolerated. Overall safety profile was better in the PNB-001 + BC arm.	

Experimental Protocol: Phase II COVID-19 Trial (General Description)

- Patient Selection: Patients with moderate COVID-19 infection were randomized into two arms.

- Treatment: The investigational arm received 100 mg of **PNB-001** orally in addition to the standard of care, while the control arm received only the standard of care.
- Efficacy Assessment: The primary measure of efficacy was the change in the WHO Ordinal Scale score. Secondary endpoints included changes in inflammatory markers and clinical outcomes.
- Safety Assessment: Adverse events were monitored throughout the study.
- Note: A more detailed protocol may be available in the cited medRxiv preprint.

Phase III Clinical Trial

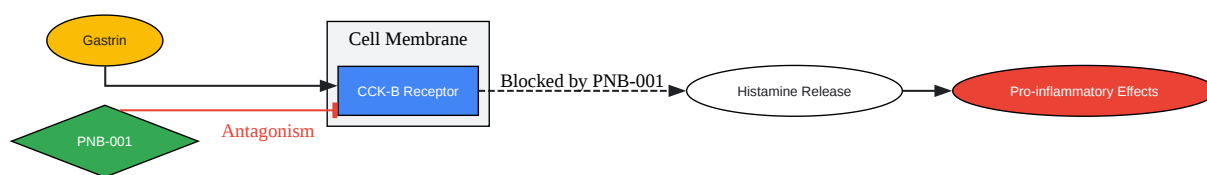
Following the positive results of the Phase II trial, a Phase III clinical trial for **PNB-001** in hospitalized COVID-19 patients with oxygen support was initiated in India.[1]

Mechanism of Action and Signaling Pathways

PNB-001's therapeutic effects are attributed to its dual modulation of the CCK receptor system.

CCK-B Receptor Antagonism:

By blocking the CCK-B (gastrin) receptor, **PNB-001** is thought to inhibit pro-inflammatory signaling pathways. Gastrin, upon binding to the CCK-B receptor, can trigger the release of histamine, which in turn stimulates gastric acid secretion. In inflammatory conditions, this pathway may be overactive, and its inhibition by **PNB-001** could contribute to its anti-inflammatory effects.

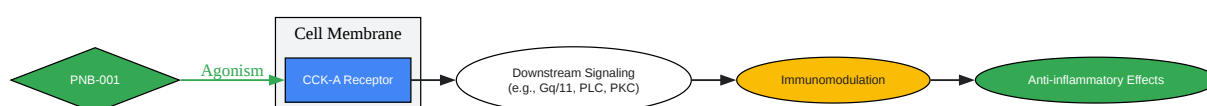


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PNB-001 antagonism of the CCK-B receptor signaling pathway.

CCK-A Receptor Agonism:

The agonistic activity of **PNB-001** on the CCK-A receptor is believed to contribute to its immunomodulatory effects. Activation of CCK-A receptors can stimulate various downstream signaling cascades, potentially leading to the regulation of immune cell function and a reduction in the cytokine storm associated with severe inflammatory responses, such as in COVID-19.

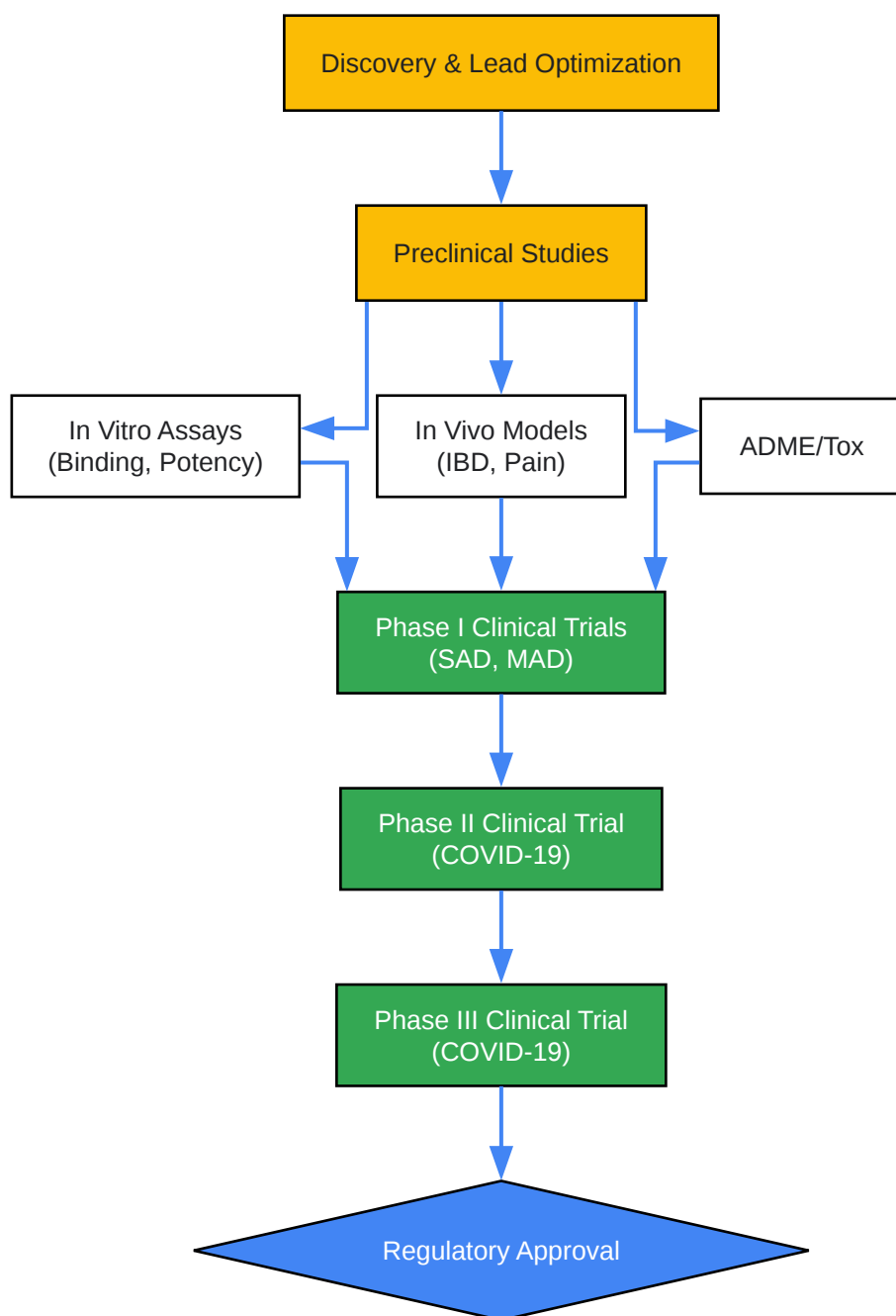


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PNB-001 agonism of the CCK-A receptor signaling pathway.

Discovery and Development Workflow

The development of **PNB-001** followed a logical progression from preclinical research to clinical evaluation.



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Logical workflow of **PNB-001** discovery and development.

Conclusion

PNB-001 (GPP-Balacovin) is a promising therapeutic candidate with a novel dual mechanism of action that has shown significant potential in preclinical and clinical studies for the treatment of inflammatory conditions, particularly moderate COVID-19. Its ability to modulate the CCK

receptor system provides a unique approach to controlling inflammation and promoting immune homeostasis. The successful completion of Phase II trials and the initiation of a Phase III study underscore its potential as a valuable addition to the therapeutic arsenal against inflammatory diseases. Further research will be crucial to fully elucidate its therapeutic benefits and potential applications in other indications.

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